

# Spectroscopic Profile of 2-Hexyl-1-octene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hexyl-1-octene

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This technical guide provides a comprehensive overview of the key spectroscopic data for the alkene, **2-Hexyl-1-octene** (CAS No. 19780-80-4). The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed experimental protocols for acquiring similar spectroscopic data are also provided, along with a logical workflow for spectroscopic analysis.

## Molecular and Physical Properties

**2-Hexyl-1-octene**, also known as 7-methylenetriodecane, is an unsaturated hydrocarbon with the molecular formula  $C_{14}H_{28}$ .<sup>[1]</sup> Its structure consists of a fourteen-carbon chain with a terminal double bond between C1 and C2, and a hexyl substituent at the C2 position.

Table 1: Physical and Chemical Properties of **2-Hexyl-1-octene**

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>28</sub>	--INVALID-LINK--
Molecular Weight	196.37 g/mol	--INVALID-LINK--
CAS Number	19780-80-4	--INVALID-LINK--
IUPAC Name	7-methylenetridecane	--INVALID-LINK--
Density	0.771 g/cm <sup>3</sup>	--INVALID-LINK--
Boiling Point	249.1 °C at 760 mmHg	--INVALID-LINK--

## Spectroscopic Data

The following sections present the available mass spectrometry data and predicted NMR and IR spectroscopic data for **2-Hexyl-1-octene**.

### Mass Spectrometry (MS)

Mass spectrometry of alkenes often results in a distinct molecular ion peak, although fragmentation is also prominent.<sup>[2]</sup> The fragmentation patterns can provide valuable information about the structure of the hydrocarbon chain.

Table 2: GC-MS Fragmentation Data for **2-Hexyl-1-octene**

m/z (mass-to-charge ratio)	Relative Intensity	Interpretation
56	Top Peak	Characteristic fragment of alkenes
55	2nd Highest	Common fragment in hydrocarbons
69	3rd Highest	Common fragment in hydrocarbons

Data sourced from the National Institute of Standards and Technology (NIST) library via PubChem.<sup>[3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimental spectra in public databases, predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are presented below. These predictions are based on computational models and provide an estimation of the chemical shifts for the different nuclei in the molecule.

Table 3: Predicted  $^1\text{H}$  NMR Chemical Shifts for **2-Hexyl-1-octene**

Proton Environment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
=CH <sub>2</sub> (vinylic)	~4.7	Singlet	2H
-CH <sub>2</sub> -C= (allylic)	~2.0	Triplet	4H
-CH <sub>2</sub> - (alkyl chain)	1.2 - 1.4	Multiplet	18H
-CH <sub>3</sub> (terminal methyl)	~0.9	Triplet	6H

Table 4: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **2-Hexyl-1-octene**

Carbon Environment	Predicted Chemical Shift ( $\delta$ , ppm)
C=CH <sub>2</sub> (quaternary vinylic)	~150
=CH <sub>2</sub> (primary vinylic)	~110
-CH <sub>2</sub> - (allylic)	~35
-CH <sub>2</sub> - (alkyl chain)	22 - 32
-CH <sub>3</sub> (terminal methyl)	~14

## Infrared (IR) Spectroscopy

An experimental IR spectrum for **2-Hexyl-1-octene** is not readily available. However, the characteristic absorption bands for its functional groups can be predicted.

Table 5: Characteristic IR Absorption Bands for **2-Hexyl-1-octene**

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity	Vibration Mode
=C-H	3080 - 3010	Medium	Stretch
C-H (sp <sup>3</sup> )	2960 - 2850	Strong	Stretch
C=C	1650 - 1630	Medium to Weak	Stretch
=C-H	990 and 910	Strong	Out-of-plane bend (wag)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

This protocol outlines the general procedure for the analysis of a liquid sample, such as **2-Hexyl-1-octene**, by NMR spectroscopy.

- Sample Preparation:
  - Dissolve a few milligrams of the **2-Hexyl-1-octene** sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean vial.[\[4\]](#)[\[5\]](#)
  - Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.[\[4\]](#)[\[5\]](#)
  - Ensure the sample height in the NMR tube is adequate for the instrument, typically around 4-5 cm.[\[4\]](#)
- Instrument Setup:
  - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.
- Data Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - Acquire the  $^{13}\text{C}$  NMR spectrum. As the natural abundance of  $^{13}\text{C}$  is low, a larger number of scans and a longer acquisition time are typically required compared to  $^1\text{H}$  NMR.[6]
  - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for  $\text{CDCl}_3$  in  $^1\text{H}$  NMR).

## Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

ATR-IR is a convenient method for obtaining the IR spectrum of a liquid sample.

- Background Spectrum:
  - Ensure the ATR crystal is clean.
  - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small drop of **2-Hexyl-1-octene** directly onto the ATR crystal.[7]
  - Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
  - Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.[7]

- Data Processing:
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
  - Analyze the resulting spectrum to identify the characteristic absorption bands.

## Gas Chromatography-Mass Spectrometry (GC-MS)

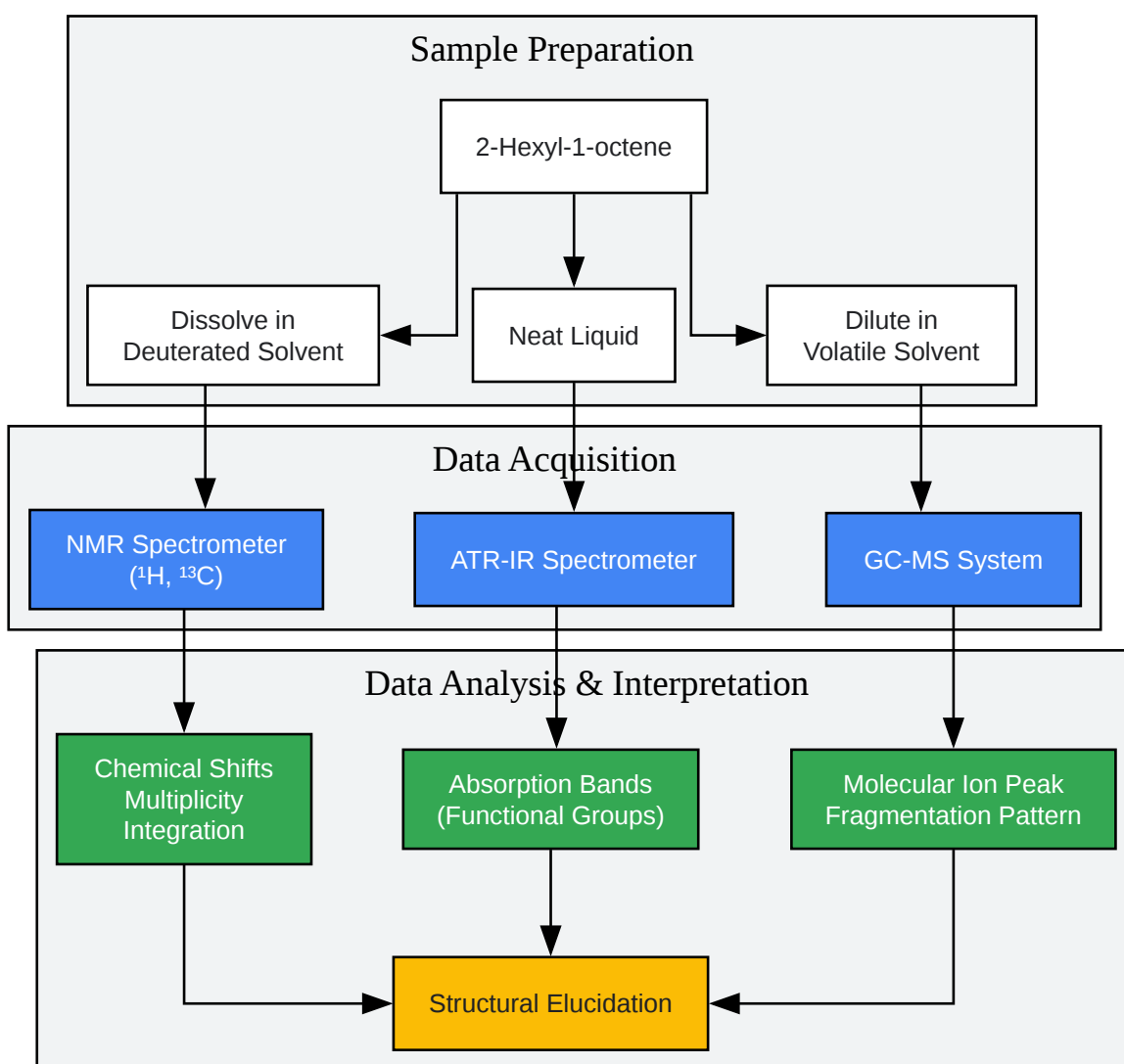
GC-MS is a powerful technique for separating and identifying volatile compounds like **2-Hexyl-1-octene**.

- Sample Preparation:
  - Prepare a dilute solution of **2-Hexyl-1-octene** in a volatile organic solvent (e.g., hexane or dichloromethane).
- Instrument Setup:
  - Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.
  - Set the injector temperature and the transfer line temperature to ensure the sample is vaporized and transferred to the mass spectrometer without condensation.
  - The mass spectrometer is typically operated in electron ionization (EI) mode.[\[3\]](#)
- Data Acquisition:
  - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.[\[8\]](#)
  - The compound will be separated from the solvent and any impurities as it passes through the GC column.
  - As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratios of the fragments are detected.

- Data Analysis:
  - The retention time of the peak in the gas chromatogram can be used for identification.
  - The mass spectrum of the peak can be compared to a library of known spectra (e.g., the NIST library) for confirmation of the compound's identity.[3]

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Hexyl-1-octene**.



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Spectroscopic analysis workflow for **2-Hexyl-1-octene**.**Need Custom Synthesis?**

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